molecular formula C9H13ClN2 B1387149 (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride CAS No. 1184296-04-5

(2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride

Cat. No.: B1387149
CAS No.: 1184296-04-5
M. Wt: 184.66 g/mol
InChI Key: QDTUDBCUGJLIFO-UHFFFAOYSA-N
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Description

(2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride is a hydrazine derivative featuring a bicyclic 2,3-dihydroindene scaffold substituted at the 5-position. The compound combines a hydrazine moiety (-NH-NH₂) with a partially saturated indene ring, offering unique electronic and steric properties.

Properties

IUPAC Name

2,3-dihydro-1H-inden-5-ylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.ClH/c10-11-9-5-4-7-2-1-3-8(7)6-9;/h4-6,11H,1-3,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTUDBCUGJLIFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride typically involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, which is then reduced to alcohol and dehydrated to yield nitromethylindene. This intermediate is hydrogenated over palladium on carbon (Pd/C) to produce the amine, which is subsequently treated with hydrogen chloride to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction produces amines .

Scientific Research Applications

Organic Synthesis

(2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions such as:

  • Oxidation : Converts to ketones or aldehydes.
  • Reduction : Forms amines.
  • Substitution Reactions : The hydrazine group can engage in nucleophilic substitutions.

Table 1: Chemical Reactions Involving this compound

Reaction TypeProductsCommon Reagents
OxidationKetones/AldehydesKMnO4
ReductionAminesLiAlH4
SubstitutionVarious organic compoundsElectrophiles

Biological Research

The compound is under investigation for its biological activities, particularly its interactions with biomolecules that may influence cellular processes. Studies have suggested potential neuroprotective effects and other therapeutic applications.

Pharmaceutical Development

Research indicates that this compound may contribute to the development of new pharmaceuticals. Its derivatives are being explored for:

  • Anticancer Activity : Preliminary studies have shown efficacy against various cancer cell lines.

Table 2: Anticancer Activity of Derivatives

Cell LineIC50 (µM)
A431 (Human Epidermoid Carcinoma)<10
U251 (Human Glioblastoma)<15

Agrochemical Applications

The compound is also used in the synthesis of agrochemicals, contributing to the development of pesticides and herbicides that are essential for agricultural productivity.

Case Study 1: Anticancer Activity

A study evaluated several derivatives of this compound against human cancer cell lines. Results indicated significant cytotoxic effects with specific structural modifications enhancing activity.

Case Study 2: Antimicrobial Efficacy

Research assessed the antimicrobial properties of hydrazine derivatives against Candida albicans and other pathogens. The findings demonstrated that certain modifications could significantly enhance antifungal activity.

Mechanism of Action

The mechanism of action of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with various biomolecules, leading to alterations in their function. This interaction can affect cellular processes and pathways, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

Structural Analogues with Substituted Dihydroindene Scaffolds

Several compounds share the 2,3-dihydroindene backbone but differ in substituents and functional groups:

Compound Name Substituent/Modification Molecular Formula Key Applications/Properties Reference
(4-Fluoro-2,3-dihydro-1H-inden-1-yl)hydrazine hydrochloride Fluoro substitution at indene 4-position C₉H₁₂ClFN₂ Potential redox activity; used in materials science
1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride Ethanamine group at indene 5-position C₁₁H₁₅N·HCl Pharmaceutical intermediates
5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride Methoxy substitution at indene 5-position C₁₀H₁₃NO·HCl Bioactive compound synthesis
Indantadol hydrochloride Glycinamide-linked dihydroindene C₁₁H₁₄N₂O·HCl Analgesic and anti-inflammatory agent

Key Observations :

  • Electronic Effects : Fluoro and methoxy substituents alter electron density, influencing reactivity. For example, the fluoro derivative (C₉H₁₂ClFN₂) may exhibit enhanced stability in redox applications compared to the parent compound .
  • Bioactivity : The ethanamine derivative (C₁₁H₁₅N·HCl) and indantadol hydrochloride (C₁₁H₁₄N₂O·HCl) demonstrate the pharmacological relevance of the dihydroindene scaffold in drug design .

Hydrazine Derivatives with Diverse Backbones

Hydrazine hydrochlorides with non-indene backbones highlight functional similarities and differences:

Compound Name Backbone Structure Key Functional Properties Reference
Phenylhydrazine hydrochloride Benzene ring Precursor for pyrazole synthesis
(2-Thienylmethyl)hydrazine hydrochloride (THC) Thiophene-methyl group I₂ reduction in perovskite solar cells (23.0% efficiency)
Propylhydrazine hydrochloride (PHC) Linear alkyl chain I₂ reduction (22.6% efficiency)
1-((1H-Indol-3-yl)methyl)hydrazine Indole-methyl group Antimicrobial agent synthesis

Key Observations :

  • Redox Activity : THC and PHC outperform the parent compound in reducing I₂ in perovskite precursor solutions, suggesting that electron-rich aromatic systems (e.g., thiophene) enhance redox efficacy .
  • Biological Activity : Indole-based hydrazines exhibit antimicrobial properties, implying that the dihydroindene analog could be tailored for similar applications .

Physicochemical Data

Property (2,3-Dihydro-1H-inden-5-yl)hydrazine HCl (4-Fluoro analog) Phenylhydrazine HCl
Molecular Weight (g/mol) 189.66 (estimated) 202.66 142.58
Solubility Likely polar aprotic solvents Soluble in DMSO, ethanol Water, ethanol
Melting Point Not reported Not reported 243–245°C

Biological Activity

(2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride is an organic compound with notable potential in various biological applications. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Overview

The compound has the molecular formula C9H13ClN2 and is primarily utilized as an intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which are essential for its biological activity.

The biological activity of this compound is largely attributed to its hydrazine group. This group can form covalent bonds with biomolecules, leading to alterations in their functions. Such interactions can influence cellular processes and pathways, making the compound a candidate for drug development targeting various diseases.

Biological Activities

Research indicates that hydrazine derivatives exhibit a broad spectrum of biological activities. The following table summarizes some of the key activities associated with this compound:

Biological Activity Description
Antimicrobial Exhibits activity against various bacterial strains.
Anticancer Potential to inhibit tumor growth in specific cancer cell lines.
Anti-inflammatory May reduce inflammation through modulation of inflammatory pathways.
Neuroprotective Investigated for effects on neurological disorders.
Antioxidant Capable of scavenging free radicals and reducing oxidative stress.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the anticancer potential of hydrazone derivatives related to this compound. These derivatives demonstrated significant inhibitory effects on cancer cell lines such as MDA-MB 231 and MCF-7 with IC50 values as low as 6.7 nM, indicating strong potential for further development in cancer therapy .
  • Neuroprotective Effects : Research has shown that compounds similar to this compound can exhibit neuroprotective properties by modulating neurotransmitter levels and reducing neuronal apoptosis. This suggests its potential use in treating neurodegenerative diseases .
  • Antimicrobial Properties : Hydrazone derivatives have been tested against various pathogens, showing promising results in inhibiting growth at low concentrations (MIC values). For instance, certain synthesized derivatives exhibited MIC values as low as 6.25 μg/mL against Mycobacterium tuberculosis .

Comparative Analysis with Similar Compounds

The unique structure of this compound sets it apart from other hydrazine compounds due to its specific indene framework. Below is a comparison table highlighting its distinctiveness:

Compound Name Structure Type Notable Activity
(2,3-Dihydro-1H-inden-5-yl)hydrazine HClIndene-based hydrazineAnticancer, antimicrobial
Phenylhydrazine hydrochlorideSimple phenyl ringAntimicrobial
4-Hydrazinobenzoic acid hydrochlorideAromatic hydrazine derivativeAnticancer

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (2,3-dihydro-1H-inden-5-yl)hydrazine hydrochloride, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via condensation reactions. For example, refluxing (2,3-dihydro-1H-inden-5-yl) ketone derivatives with hydrazine hydrochloride in ethanol under acidic conditions (6–8 hours at 80–90°C) yields hydrazine adducts. Optimization involves adjusting stoichiometry, solvent polarity (e.g., ethanol vs. methanol), and temperature to enhance yield and purity .
  • Key Parameters : Monitor reaction progress via TLC or HPLC. Purify via recrystallization from ethanol or aqueous ethanol .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology :

  • Purity : Use HPLC with a C18 column (UV detection at 254 nm) and compare retention times against standards. USP guidelines recommend limits for related substances (<0.5%) .
  • Structural Confirmation : Employ 1H^1H-/13C^{13}C-NMR to verify hydrazine proton signals (δ 2.5–3.5 ppm) and aromatic protons. Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H+^+] at m/z 195.6 for C9_9H11_{11}N2_2Cl) .
    • Advanced Validation : Single-crystal X-ray diffraction (SHELXL/SHELXS) resolves bond angles and torsion angles, critical for confirming stereochemistry .

Q. What safety protocols are essential when handling this compound?

  • Methodology :

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact. Hydrazine derivatives are hemotoxic and may cause methemoglobinemia .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents (e.g., peroxides) to prevent decomposition .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in Fischer indole synthesis?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA to model transition states and electron density maps. Focus on the hydrazine moiety’s nucleophilicity and steric hindrance from the indene group .
  • Docking Studies : Simulate interactions with biological targets (e.g., aminopeptidase N) using AutoDock Vina. Compare binding energies of (2,3-dihydro-1H-inden-5-yl)hydrazine derivatives versus known inhibitors .

Q. How can contradictory spectral data (e.g., NMR vs. XRD) be resolved for this compound?

  • Methodology :

  • Dynamic NMR : Probe temperature-dependent shifts to identify conformational flexibility in the indene ring.
  • Crystallographic Refinement : Use SHELXL to model disorder or twinning in XRD data. Cross-validate with IR spectroscopy (C=N stretch at ~1600 cm1^{-1}) .
    • Case Study : A 2024 study resolved discrepancies between theoretical and experimental 1H^1H-NMR shifts by attributing them to solvent polarity effects in DMSO-d6_6 vs. CDCl3_3 .

Q. What strategies improve the compound’s stability in aqueous buffers for biological assays?

  • Methodology :

  • pH Optimization : Maintain buffers at pH 4–6 (acetate or citrate) to minimize hydrolysis of the hydrazine group.
  • Lyophilization : Pre-freeze samples with cryoprotectants (e.g., trehalose) to prevent aggregation during storage .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride

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